2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one
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Overview
Description
2-(2-Methoxyethyl)-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound that features a unique structure with a spiro junction connecting two different ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one involves a tandem Prins/pinacol reaction. This method utilizes a Lewis acid catalyzed cascade process to achieve high yields and excellent selectivity. The reaction typically involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethyl)-2,7-diazaspiro[4.5]decan-1-one
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of both methoxyethyl and diazaspiro moieties. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
2-(2-methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-9-8-13-7-4-11(10(13)14)2-5-12-6-3-11/h12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBXNKQTPPRVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC2(C1=O)CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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